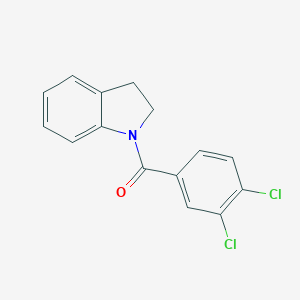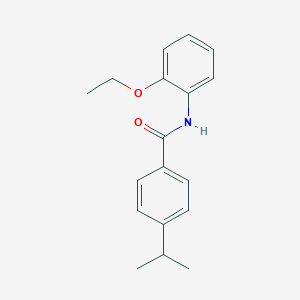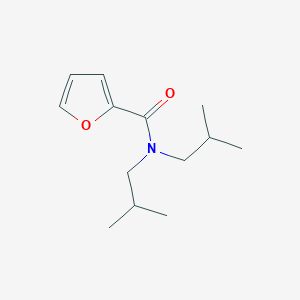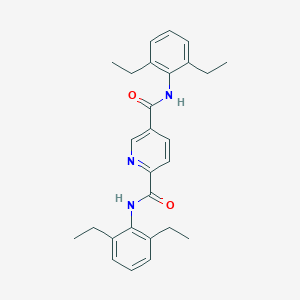
(3,4-Dichlorophenyl)(indolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. It has been found to inhibit the activity of these targets, leading to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been found to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using (3,4-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a suitable compound for various research studies. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
将来の方向性
There are various future directions for the research on (3,4-Dichlorophenyl)(indolin-1-yl)methanone. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Furthermore, this compound can potentially be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Overall, this compound has shown great promise in scientific research and has the potential to be used in various therapeutic applications.
科学的研究の応用
(3,4-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have antibacterial and antifungal activities and can potentially be used in the development of new antibiotics.
特性
CAS番号 |
61589-15-9 |
|---|---|
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-5-11(9-13(12)17)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
InChIキー |
KWLAFLHFDMLAHB-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)


![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)